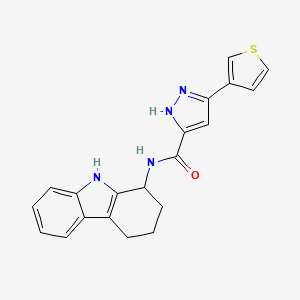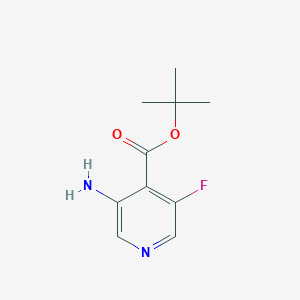![molecular formula C21H22N6O3 B15281613 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B15281613.png)
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, a methoxyethyl group, and a tetraazole ring, making it a unique structure with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide typically involves multiple steps, including the formation of the indole core, the introduction of the methoxyethyl group, and the attachment of the tetraazole ring. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: This step may involve the alkylation of the indole nitrogen with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Tetraazole Ring: This can be done through a cyclization reaction involving an appropriate precursor, such as a nitrile, in the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core may yield indole-2,3-dione derivatives, while reduction of a nitro group would produce an amine.
科学研究应用
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indole derivatives.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methoxyethyl and tetraazole groups may enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
2-methyl-2H-tetrazole-5-carboxylic acid: A compound with a similar tetraazole ring.
Uniqueness
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide is unique due to its combination of an indole core, methoxyethyl group, and tetraazole ring, which confer distinct chemical and biological properties not found in other similar compounds.
属性
分子式 |
C21H22N6O3 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC 名称 |
2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[3-(2-methyltetrazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H22N6O3/c1-26-24-21(23-25-26)15-5-3-6-16(13-15)22-20(28)14-30-19-8-4-7-18-17(19)9-10-27(18)11-12-29-2/h3-10,13H,11-12,14H2,1-2H3,(H,22,28) |
InChI 键 |
GOQRTTHPTBUUTO-UHFFFAOYSA-N |
规范 SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3,4-Dimethoxybenzyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281540.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B15281547.png)
![3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281554.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281556.png)
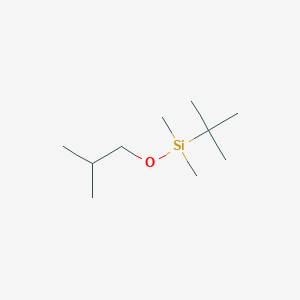
![2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B15281571.png)
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281573.png)
![N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N'-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B15281576.png)
![Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B15281583.png)
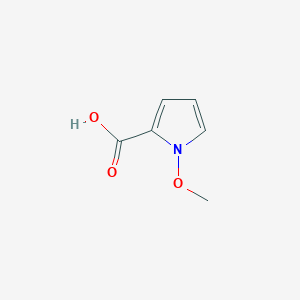
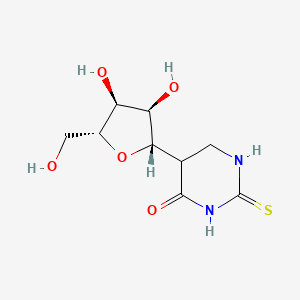
![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)
